methyl 2-[(1-amino-2-methylpropan-2-yl)oxy]acetate hydrochloride
Description
Methyl 2-[(1-amino-2-methylpropan-2-yl)oxy]acetate hydrochloride is a chemical compound with a complex structure that includes an amino group, a methyl group, and an ester functional group
Properties
CAS No. |
2731007-48-8 |
|---|---|
Molecular Formula |
C7H16ClNO3 |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1-amino-2-methylpropan-2-yl)oxy]acetate hydrochloride typically involves the reaction of 2-amino-2-methyl-1-propanol with methyl chloroacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Reaction Scheme:
Starting Materials: 2-amino-2-methyl-1-propanol and methyl chloroacetate.
Reaction Conditions: Basic conditions (e.g., NaOH or K2CO3).
Product Formation: Methyl 2-[(1-amino-2-methylpropan-2-yl)oxy]acetate.
Salt Formation: Treatment with HCl to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is typically purified through crystallization or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-amino-2-methylpropan-2-yl)oxy]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding alcohols.
Substitution Products: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(1-amino-2-methylpropan-2-yl)oxy]acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(1-amino-2-methylpropan-2-yl)oxy]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The ester group can undergo hydrolysis to release active metabolites, which then exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **Methyl 2-[(1-amino-2-methylpropan-2-yl)oxy]acetate.
- **2-Amino-2-methyl-1-propanol.
- **Methyl chloroacetate.
Uniqueness
Methyl 2-[(1-amino-2-methylpropan-2-yl)oxy]acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
